3-[3-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid
Overview
Description
3-[3-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid, also known as AZD 9164, is a novel and potent inhibitor of human soluble epoxide hydrolase (sEH). sEH is an enzyme that plays a crucial role in the metabolism of arachidonic acid, which is involved in the regulation of blood pressure, inflammation, and pain. AZD 9164 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of hypertension, inflammation, and other diseases.
Mechanism of Action
3-[3-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid 9164 inhibits sEH, which is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) into dihydroxyeicosatrienoic acids (DHETs). EETs are important signaling molecules that have anti-inflammatory, vasodilatory, and cardioprotective effects. By inhibiting sEH, 3-[3-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid 9164 increases the levels of EETs, leading to a reduction in inflammation, oxidative stress, and vascular dysfunction.
Biochemical and Physiological Effects:
3-[3-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid 9164 has been shown to have a number of biochemical and physiological effects, including the inhibition of sEH activity, the elevation of EET levels, the reduction of blood pressure, the improvement of endothelial function, and the attenuation of inflammation and oxidative stress. These effects are mediated by the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the peroxisome proliferator-activated receptor (PPAR) pathway, and the renin-angiotensin-aldosterone system (RAAS).
Advantages and Limitations for Lab Experiments
3-[3-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid 9164 has several advantages for laboratory experiments, including its high potency, selectivity, and stability. It can be easily synthesized in large quantities and is suitable for in vitro and in vivo studies. However, there are also some limitations to its use, such as its potential toxicity, the need for specialized equipment and expertise, and the lack of standardized protocols for its use.
Future Directions
There are several future directions for the research and development of 3-[3-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid 9164, including the evaluation of its safety and efficacy in clinical trials, the identification of its molecular targets and mechanisms of action, the optimization of its pharmacokinetic and pharmacodynamic properties, and the exploration of its potential therapeutic applications in various diseases. Other future directions include the development of novel sEH inhibitors with improved potency, selectivity, and safety profiles, and the investigation of the role of sEH and EETs in the pathogenesis of various diseases.
Scientific Research Applications
3-[3-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid 9164 has been extensively studied in vitro and in vivo to evaluate its pharmacological properties and potential therapeutic applications. In preclinical studies, 3-[3-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid 9164 has been shown to lower blood pressure, reduce inflammation, and improve insulin sensitivity. It has also been investigated as a potential treatment for other diseases, such as chronic obstructive pulmonary disease, diabetic neuropathy, and ischemic stroke.
properties
IUPAC Name |
3-[3-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3/c15-14(16,17)9-3-1-2-7(4-9)12(19)18-6-8-5-10(8)11(18)13(20)21/h1-4,8,10-11H,5-6H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJKIRXHQHUNJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(N(C2)C(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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